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Compound of Interest

Compound Name:
(2-Aminobenzo[d]thiazol-6-

yl)methanol

Cat. No.: B025668 Get Quote

An In-depth Technical Guide to (2-Aminobenzo[d]thiazol-6-yl)methanol (CAS: 106429-07-6)

for Advanced Drug Discovery

Introduction: The Strategic Value of the 2-
Aminobenzothiazole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in a

multitude of biologically active agents. These are termed "privileged structures" due to their

ability to bind to multiple, diverse biological targets. The 2-aminobenzothiazole core is a

quintessential example of such a scaffold, forming the foundation of numerous compounds with

a wide array of pharmacological activities, including anticancer, neuroprotective, antibacterial,

and antifungal properties.[1][2]

This guide focuses on a key derivative of this privileged structure: (2-Aminobenzo[d]thiazol-6-
yl)methanol (CAS No. 106429-07-6). The presence of a primary alcohol functional group at

the 6-position provides a versatile synthetic handle for derivatization, making it an exceptionally

valuable building block for researchers and scientists in drug development. Understanding its

properties, synthesis, and strategic applications is crucial for leveraging its full potential in

creating next-generation therapeutics. This document serves as a technical resource, providing

field-proven insights into its core characteristics and utility.
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The foundational data for (2-Aminobenzo[d]thiazol-6-yl)methanol is summarized below.

These properties are critical for its handling, reaction setup, and analytical characterization.

Property Value Source(s)

CAS Number 106429-07-6 [3][4]

Molecular Formula C₈H₈N₂OS [3][4][5]

Molecular Weight 180.23 g/mol [4][5]

Synonyms
(2-amino-1,3-benzothiazol-6-

yl)methanol
[6]

Appearance Solid

Typical Purity ≥95% [3]

InChI

1S/C8H8N2OS/c9-8-10-6-2-1-

5(4-11)3-7(6)12-8/h1-

3,11H,4H2,(H2,9,10)

SMILES
OCC1=CC=C2N=C(N)SC2=C

1
[3][4]

Safety, Handling, and Storage Protocols
As a Senior Application Scientist, I cannot overstate the importance of a rigorous safety-first

approach. While this compound is not acutely toxic, appropriate handling is mandatory to

ensure personnel safety and experimental integrity.

GHS Hazard Classification:

Pictogram: GHS07 (Exclamation Mark)

Signal Word: Warning

Hazard Statements:

H302: Harmful if swallowed.
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H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Self-Validating Handling Protocol:

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat,

nitrile gloves, and chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133

standards.[7]

Ventilation: Handle the solid material in a well-ventilated area or a chemical fume hood to

avoid inhaling dust particles.[8]

Dispensing: When weighing and dispensing, avoid creating dust. Use appropriate tools and

a contained weighing environment.

Spill Response: In case of a spill, isolate the area. Sweep up the solid material without

creating dust and place it in a sealed container for disposal according to local regulations.[9]

First Aid:

Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower

eyelids. Seek medical attention.[8]

Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.

[8]

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician immediately.

[7]

Storage Conditions: To maintain the compound's integrity, store it in a tightly sealed container in

a dry, dark place at room temperature. This prevents degradation from moisture, light, and

atmospheric contaminants.
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The synthesis of the 2-aminobenzothiazole ring is a well-established process. A reliable

method for preparing the title compound involves the electrophilic cyclization of a substituted

aniline precursor. The causality behind this choice is the high yield and reliability of the reaction

with commercially available starting materials.

Proposed Synthetic Pathway
The logical precursor for (2-Aminobenzo[d]thiazol-6-yl)methanol is (4-amino-3-

thiocyanatophenyl)methanol, which is formed in situ. The overall reaction proceeds from 4-

aminobenzyl alcohol.

4-Aminobenzyl Alcohol

In situ generated
(4-amino-3-thiocyanatophenyl)methanol

 KSCN, Br₂
in Acetic Acid 

(2-Aminobenzo[d]thiazol-6-yl)methanol

 Intramolecular
Cyclization 

Click to download full resolution via product page

Caption: Proposed synthetic workflow for (2-Aminobenzo[d]thiazol-6-yl)methanol.

Detailed Experimental Protocol
This protocol is based on established methods for 2-aminobenzothiazole synthesis.[1][10]

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a

dropping funnel, dissolve 1 equivalent of 4-aminobenzyl alcohol in glacial acetic acid.
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Thiocyanate Addition: Add 4 equivalents of potassium thiocyanate (KSCN) to the solution.

Stir the mixture at room temperature for 45 minutes to ensure homogeneity.

Bromination: Cool the reaction mixture to 10°C using an ice bath. Separately, dissolve 2

equivalents of bromine (Br₂) in a small amount of glacial acetic acid. Add the bromine

solution dropwise to the reaction mixture via the dropping funnel. A yellow suspension is

expected to form.

Reaction Progression: After the addition is complete, remove the ice bath and allow the

mixture to stir at room temperature overnight. Monitor the reaction's progress using Thin

Layer Chromatography (TLC).

Work-up and Neutralization: Carefully pour the reaction mixture into a beaker containing 25%

aqueous ammonia solution until the pH reaches ~8. This step neutralizes the acetic acid and

precipitates the product.

Isolation: Filter the resulting precipitate using a Büchner funnel. Wash the solid extensively

with deionized water to remove residual salts.

Purification: The crude solid can be purified by recrystallization from a suitable solvent

system, such as methanol or an ethanol/water mixture, to yield the final product with high

purity.[1] Dry the purified solid under vacuum.

Spectroscopic Characterization and Analysis
Structural elucidation is a cornerstone of chemical synthesis. While specific spectra for this

exact compound are not publicly cataloged, its structure can be confidently confirmed using

standard spectroscopic methods, with expected values inferred from the parent 2-

aminobenzothiazole scaffold and related derivatives.[10][11]

Expected Spectroscopic Data
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Technique Expected Features

¹H NMR

- Aromatic Protons (3H): Signals in the δ 7.0-8.0

ppm range, showing coupling patterns

consistent with a 1,2,4-trisubstituted benzene

ring. - Amine Protons (2H): A broad singlet

(exchangeable with D₂O) typically around δ 7.5-

8.0 ppm.[10] - Methylene Protons (2H): A singlet

for the -CH₂- group around δ 4.5-4.7 ppm. -

Hydroxyl Proton (1H): A broad singlet or triplet

(depending on solvent and coupling) for the -OH

group, exchangeable with D₂O.

¹³C NMR

- Aromatic Carbons (6C): Signals in the δ 115-

155 ppm range.[10] - Thiazole C=N Carbon

(1C): A characteristic signal downfield, typically

> δ 165 ppm.[10] - Methylene Carbon (1C): A

signal for the -CH₂OH carbon around δ 60-65

ppm.

FT-IR

- N-H Stretch: A pair of bands in the 3300-3450

cm⁻¹ region (primary amine). - O-H Stretch: A

broad band around 3200-3600 cm⁻¹. - C-H

Stretch (Aromatic): Signals just above 3000

cm⁻¹. - C=N Stretch (Thiazole): A strong

absorption band around 1620-1650 cm⁻¹. - C=C

Stretch (Aromatic): Bands in the 1500-1600

cm⁻¹ region.[11]

Mass Spec.

- Molecular Ion (M⁺): A peak at m/z = 180.23,

corresponding to the molecular weight of the

compound.

General Protocol for Spectroscopic Analysis
NMR Sample Preparation: Dissolve 5-10 mg of the purified solid in ~0.7 mL of a deuterated

solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often preferred as it can

solubilize both the amine and hydroxyl protons for observation.[11]
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IR Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small

amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

Alternatively, analyze using an Attenuated Total Reflectance (ATR) accessory.[11]

Mass Spectrometry: Prepare a dilute solution (~1 mg/mL) in a volatile solvent like methanol.

[12] Analyze using Electrospray Ionization (ESI) to observe the protonated molecule [M+H]⁺

at m/z = 181.24.

Applications in Medicinal Chemistry and Drug
Discovery
The true value of (2-Aminobenzo[d]thiazol-6-yl)methanol lies in its role as a versatile

intermediate. The primary amine and the primary alcohol serve as orthogonal synthetic handles

for building molecular complexity and exploring structure-activity relationships (SAR).

Strategic Derivatization Pathways
The compound serves as a launchpad for at least two major diversification strategies:

N-Functionalization: The 2-amino group can be acylated, alkylated, or used in condensation

reactions to attach other pharmacophores.

O-Functionalization: The 6-methanol group can be oxidized to an aldehyde or carboxylic

acid, or converted into ethers, esters, or carbamates to modulate solubility and target

engagement.
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Core Scaffold
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Caption: Key derivatization pathways from the core scaffold.

Proven Therapeutic Applications of the Scaffold
Anticancer Agents: The 2-aminobenzothiazole scaffold is integral to compounds designed as

kinase inhibitors. For instance, derivatives have been synthesized as 6-(2-

aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one analogs that show potent antiproliferative

activity against lung cancer cell lines (A549) by inhibiting pathways like ALK/PI3K/AKT and

inducing apoptosis.[13][14]

Antiviral Activity: In the context of cervical cancer, derivatives designed as 2-(2-

aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amines have demonstrated specific and potent

anti-proliferation ability against HPV-positive HeLa cells, with one promising compound

showing an IC₅₀ of 380 nM and excellent tumor inhibition in xenograft models.[15]

Antimicrobial and Antiproliferative Activity: Analogs based on the natural product clathrodin,

which incorporates the 2-aminobenzothiazole structure, have shown moderate antimicrobial

activity and significant antiproliferative effects against human melanoma cell lines (A-375),

with selectivity over non-cancerous fibroblast cells.[16]

Conclusion
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(2-Aminobenzo[d]thiazol-6-yl)methanol is more than just a chemical reagent; it is a strategic

starting point for innovation in drug discovery. Its privileged core structure, combined with

versatile synthetic handles, provides an robust platform for generating diverse chemical

libraries. By understanding its fundamental properties, mastering its synthesis, and leveraging

its derivatization potential, researchers can effectively explore novel chemical space and

accelerate the development of new therapeutic agents targeting a wide range of human

diseases.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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